molecular formula C22H18BrCl2N3OS4 B608183 (2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride CAS No. 1627126-59-3

(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Cat. No. B608183
CAS RN: 1627126-59-3
M. Wt: 619.45
InChI Key: LFKCNIBJPYBMOM-QPNALZDCSA-M
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Description

JG-231 is a synthetic small molecule that functions as an inhibitor of heat shock protein 70 (Hsp70). It is an analogue of JG-98 and has shown significant anticancer effects, particularly in inhibiting the interaction between Hsp70 and BAG3. This compound has been studied for its potential to inhibit the growth of triple-negative breast cancer (TNBC) cells .

Scientific Research Applications

JG-231 has a wide range of scientific research applications, including:

    Chemistry: JG-231 is used as a tool compound to study the interaction between Hsp70 and BAG3, providing insights into the molecular mechanisms of protein-protein interactions.

    Biology: The compound is used to investigate the role of Hsp70 in cellular stress responses and protein homeostasis.

    Medicine: JG-231 has shown potential as an anticancer agent, particularly in the treatment of triple-negative breast cancer. .

Preparation Methods

The synthesis of JG-231 involves several steps, starting from the appropriate benzothiazole and rhodacyanine derivatives. The synthetic route typically includes:

    Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the rhodacyanine moiety: This step involves the coupling of the benzothiazole core with a rhodacyanine derivative through a series of condensation reactions.

    Final modifications:

Industrial production methods for JG-231 are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.

Chemical Reactions Analysis

JG-231 undergoes several types of chemical reactions, including:

    Oxidation: JG-231 can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: JG-231 can undergo substitution reactions, particularly at the bromine and chlorine positions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced rhodacyanine derivatives.

Mechanism of Action

JG-231 exerts its effects by inhibiting the interaction between Hsp70 and BAG3. Hsp70 is a molecular chaperone involved in protein folding and protection against stress-induced damage. BAG3 is a co-chaperone that regulates the activity of Hsp70. By disrupting this interaction, JG-231 induces apoptosis in cancer cells and inhibits tumor growth. The compound targets the ATPase domain of Hsp70, preventing the hydrolysis of ATP and subsequent conformational changes required for its chaperone activity .

Comparison with Similar Compounds

JG-231 is similar to other Hsp70 inhibitors, such as:

JG-231 is unique due to its improved stability and potency compared to its analogues. It has shown better pharmacokinetic properties and higher activity against certain cancer cell lines .

properties

CAS RN

1627126-59-3

Molecular Formula

C22H18BrCl2N3OS4

Molecular Weight

619.45

IUPAC Name

(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

InChI

InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+;

InChI Key

LFKCNIBJPYBMOM-QPNALZDCSA-M

SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JG231;  JG 231;  JG-231

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 2
Reactant of Route 2
(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 3
(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 4
(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 5
Reactant of Route 5
(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
Reactant of Route 6
(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

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